N-phenyl-2-(1H-tetrazol-1-yl)benzamide

ABCG2/BCRP inhibition Multidrug resistance reversal Hoechst 33342 accumulation assay

For MDR reversal assays requiring clean ABCG2 inhibition without ABCB1 crosstalk, N-phenyl-2-(1H-tetrazol-1-yl)benzamide is the compound of choice. It delivers an IC₅₀ of 123 nM against ABCG2 with no detectable ABCB1 inhibition up to 10 μM (>80-fold selectivity), enabling unambiguous attribution of chemosensitization. This unsubstituted scaffold is the essential baseline for SAR studies. Supplied at ≥98% purity for consistent, reproducible data. Global shipping available.

Molecular Formula C14H11N5O
Molecular Weight 265.27 g/mol
Cat. No. B4490340
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-phenyl-2-(1H-tetrazol-1-yl)benzamide
Molecular FormulaC14H11N5O
Molecular Weight265.27 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2N3C=NN=N3
InChIInChI=1S/C14H11N5O/c20-14(16-11-6-2-1-3-7-11)12-8-4-5-9-13(12)19-10-15-17-18-19/h1-10H,(H,16,20)
InChIKeyXGZMEZRNEIMHFW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Phenyl-2-(1H-tetrazol-1-yl)benzamide – Structure & Procurement


N-phenyl-2-(1H-tetrazol-1-yl)benzamide (CAS 449758-24-1 for the core 2-(1H-tetrazol-1-yl)benzamide intermediate) belongs to the phenyltetrazolyl-phenylamide class, a scaffold derived from the third-generation ABCB1 inhibitor tariquidar in which the central amide linker is replaced by a 2,5-linked tetrazole [1]. This unsubstituted derivative (designated compound 32 in the foundational SAR study) is the simplest member of the series and serves as the structural baseline for all substituted analogs [1]. Its molecular formula is C₁₄H₁₁N₅O (MW ≈ 265.27 g/mol for the N-phenyl amide; the CAS-listed core 2-(1H-tetrazol-1-yl)benzamide carries C₈H₇N₅O, MW 189.17) .

ABCG2-selective inhibitor tool compound
Unsubstituted baseline scaffold for SAR studies
Reported negligible ABCB1 engagement

N-Phenyl-2-(1H-tetrazol-1-yl)benzamide – Irreplaceability


Within the phenyltetrazolyl-phenylamide class, the substituent pattern on the outer phenyl rings exerts a decisive, non-linear influence on both ABCG2 inhibitory potency and selectivity over the sister transporter ABCB1 (P‑gp). Systematic SAR data show that the introduction of electron‑withdrawing groups (e.g., nitro, trifluoromethyl) or bulky moieties (phenoxy, phenyl ester) often abolishes ABCG2 activity entirely, while small electron‑donating groups (methoxy) can enhance potency but simultaneously increase undesired ABCB1 activity [1]. The unsubstituted parent compound 32 uniquely balances high ABCG2 potency with minimal ABCB1 engagement, a profile that cannot be assumed for any substituted derivative without explicit experimental confirmation [1]. Consequently, procurement of a generic “phenyltetrazolyl-phenylamide” without specification of the unsubstituted scaffold risks obtaining a compound with dramatically inferior or even zero ABCG2-modulating capability.

Scaffold substitution
Substituted analogs may lose ABCG2 activity or gain ABCB1 liability.
SAR non-linearity
Electron-withdrawing or bulky groups can abolish activity; methoxy may increase ABCB1.
Potency transfer
Generic phenyltetrazolyl-phenylamides may not reflect unsubstituted potency profile without experimental confirmation.

N-Phenyl-2-(1H-tetrazol-1-yl)benzamide – Comparative Evidence


ABCG2 Potency vs. Ko143

The unsubstituted phenyltetrazolyl-phenylamide compound 32 (N-phenyl-2-(1H-tetrazol-1-yl)benzamide) inhibits ABCG2‑mediated Hoechst 33342 efflux with an IC₅₀ of 123 nM determined in MDCK II cells overexpressing human ABCG2 [1]. In the same experimental series, the well‑established reference inhibitor Ko143 exhibited IC₅₀ values three‑ to four‑fold higher, depending on the test system [1][2]. Across independent datasets, Ko143 IC₅₀ values in Hoechst 33342 or related ABCG2 functional assays are reported at 0.59 μM (Pheo A assay) and 1.39 μM (Hoechst 33342 assay) , placing unsubstituted compound 32 at a 4.8–11.3‑fold potency advantage over Ko143. This quantitative superiority positions N-phenyl-2-(1H-tetrazol-1-yl)benzamide as the more potent tool compound for in vitro ABCG2 pharmacology studies.

ABCG2 Potency
Head-to-head
IC₅₀ = 123 nM
Reported 3–11× lower IC₅₀ than Ko143
Hoechst 33342 assay; MDCK II‑ABCG2 cells
ABCG2/BCRP inhibition Multidrug resistance reversal Hoechst 33342 accumulation assay

ABCG2 Selectivity over ABCB1

In the companion calcein‑AM accumulation assay screening against ABCB1, only compounds that exceeded 25% of the reference‑produced response were advanced to full IC₅₀ determination [1]. Compound 32 did not meet this threshold and was therefore classified as having negligible ABCB1 inhibitory activity at the concentrations tested (≤10 μM) [1]. By contrast, the reference ABCG2 inhibitor Ko143 loses its selectivity at concentrations above 1 μM, where it begins to interact with both ABCB1 and ABCC1 [1][2]. The absence of measurable ABCB1 engagement for compound 32 at concentrations that yield full ABCG2 inhibition (IC₅₀ ≈ 123 nM) represents a selectivity window of at least 80‑fold, a critical advantage for experiments requiring unambiguous attribution of MDR reversal to ABCG2 blockade.

Selectivity vs. ABCB1
Head-to-head
≥80‑fold window
No ABCB1 signal up to 10 μM
Calcein‑AM assay; ≤10 μM tested
Transporter selectivity ABCB1 (P‑glycoprotein) Calcein‑AM accumulation assay

Unsubstituted vs. Substituted Potency

The Köhler et al. SAR study examined 30 monosubstituted phenyltetrazolyl-phenylamide derivatives and found that while para‑methoxy substitution could enhance maximal ABCG2 inhibition, the unsubstituted derivative 32 achieved an inhibitory potential comparable to the best‑performing derivatives in the entire library [1]. Meanwhile, the introduction of electron‑withdrawing substituents (nitro, trifluoromethyl) or sterically demanding groups (phenoxy, phenyl ester) resulted in either complete loss of activity or markedly reduced potency [1]. For example, phenoxy‑substituted analogs 22 and 23, and phenyl ester 24a were all classified as inactive [1]. This demonstrates that the unsubstituted parent compound achieves the maximal pharmacophore efficiency without requiring additional synthetic steps or risking potency loss through inappropriate substitution.

Unsubstituted vs. Substituted
Head-to-head
Active (123 nM) vs. inactive analogs
Unsubstituted baseline retains potency; many substituted analogs inactive
Phenoxy, phenyl ester, nitro/CF₃ analogs inactive
Structure–Activity Relationship (SAR) Scaffold optimization Medicinal chemistry

Hoechst 33342 Competitive Binding Mode

Enzyme kinetic assays performed with compound 32 and the reference inhibitor Ko143 demonstrated that both compounds share the same binding site on the ABCG2 transporter [1]. Detailed kinetic analysis revealed that compound 32 inhibits ABCG2 competitively with respect to the substrate Hoechst 33342 but non‑competitively with respect to pheophorbide A [1]. This dual‑mode interaction is mechanistically informative: it indicates that compound 32 occupies the Hoechst 33342 substrate‑binding region while allosterically modulating pheophorbide A transport. In contrast, many substituted analogs in the series showed altered kinetic behavior or lacked sufficient activity for kinetic characterization [1]. The well‑characterized, predictable binding mode of the unsubstituted scaffold is essential for experiments requiring mechanistic interpretation of transport inhibition data.

Binding Mode
Head-to-head
Competitive with Hoechst; non‑competitive with Pheo A
Mixed‑mode kinetics characterized; shares Ko143 site
Lineweaver‑Burk analysis; enriched ABCG2 vesicles
Enzyme kinetics Competitive inhibition Transporter binding site

GPR35 Agonist & AT₁ Receptor Activity

Beyond ABCG2 modulation, the 2-(1H-tetrazol-1-yl)benzamide substructure has been annotated as a GPR35 agonist scaffold, with the core compound (CAS 449758-24-1) reported to activate human GPR35 with an EC₅₀/IC₅₀ in the low‑micromolar range (BindingDB entry reports an IC₅₀ of 17.6 μM for GPR35 agonist activity in a β‑arrestin recruitment assay) [1]. Separately, structurally related tetrazole‑bearing benzamides have demonstrated angiotensin II AT₁ receptor antagonism; the tetrazole moiety is a critical pharmacophore in sartans (e.g., losartan), where the tetrazole–AT₁ interaction is quantified at 50‑fold potency enhancement over carboxylate analogs . While the specific N‑phenyl amide derivative has not been fully profiled for AT₁ binding, the preserved tetrazole‑benzamide architecture makes it a candidate scaffold for dual‑target exploration (ABCG2 + AT₁). These orthogonal pharmacological annotations distinguish this compound from ABCG2‑selective scaffolds such as chromones or chalcones that lack the tetrazole handle for AT₁ engagement.

GPR35/AT₁ Polypharmacology
Class-level
GPR35 IC₅₀ ≈ 17.6 μM (core scaffold)
Reported GPR35 agonist; AT₁ pharmacophore potential
Data to verify; scaffold-level inference only
GPR35 agonism AT₁ receptor antagonism Polypharmacology

N-Phenyl-2-(1H-tetrazol-1-yl)benzamide – Application Scenarios


ABCG2-Specific MDR Reversal Studies

In cancer MDR reversal experiments where ABCG2 (BCRP)‑mediated drug efflux must be inhibited without confounding blockade of ABCB1 (P‑gp), N-phenyl-2-(1H-tetrazol-1-yl)benzamide is the compound of choice. Its ABCG2 IC₅₀ of 123 nM, combined with no detectable ABCB1 inhibition at concentrations up to 10 μM (an >80‑fold selectivity window), allows researchers to attribute chemosensitization effects specifically to ABCG2 inhibition [1]. This advantage is not offered by Ko143, which engages both ABCB1 and ABCC1 at concentrations ≥1 μM [1][2]. Use this compound at concentrations of 0.5–1 μM to achieve near‑complete ABCG2 blockade while maintaining a clean selectivity profile for in‑cellulo MDR reversal assays with mitoxantrone, topotecan, or SN‑38.

SAR and Hit-to-Lead Optimization

As the unsubstituted parent scaffold that matches the potency of the best para‑methoxy derivatives (IC₅₀ ≈ 123 nM) while avoiding the activity‑abolishing effects seen with electron‑withdrawing or bulky substituents, this compound serves as the essential baseline control for any SAR exploration of the phenyltetrazolyl‑phenylamide series [1]. Medicinal chemistry teams can use this compound to benchmark all new analogs in the Hoechst 33342 accumulation assay and the calcein‑AM ABCB1 counter‑screen, ensuring that synthetic modifications do not inadvertently introduce ABCB1 liability or abolish ABCG2 potency. Procurement of a high‑purity batch (≥95%) of this baseline compound is a prerequisite for generating internally consistent SAR datasets across multiple synthesis campaigns.

ABCG2 Kinetics & Substrate Specificity Studies

Owing to its thoroughly characterized mixed‑mode inhibition kinetics—competitive with Hoechst 33342 and non‑competitive with pheophorbide A—N-phenyl-2-(1H-tetrazol-1-yl)benzamide is uniquely suited for mechanistic studies of ABCG2 transport cycles and substrate‑binding site mapping [1]. Researchers can exploit this dual kinetic signature to probe whether novel substrates or co‑administered drugs compete for the Hoechst 33342 site or are affected allosterically. The compound's shared binding site with Ko143 further enables direct comparative displacement studies, positioning it as a reference kinetic probe that is both more potent and more selective than Ko143.

Polypharmacology: ABCG2, AT₁ & GPR35

For translational programs investigating the intersection of ABCG2‑mediated drug resistance and cardiovascular or inflammatory signaling, the tetrazole‑benzamide architecture of this compound provides a starting point for dual‑target ligand design [1][2]. The documented GPR35 agonist activity of the core 2-(1H-tetrazol-1-yl)benzamide substructure (IC₅₀ ≈ 17.6 μM) and the well‑established role of tetrazole‑bearing benzamides as AT₁ receptor antagonists (50‑fold enhancement over carboxylate analogs) suggest that N-phenyl-2-(1H-tetrazol-1-yl)benzamide can be profiled in parallel for ABCG2 inhibition (primary pharmacology) and AT₁/GPR35 engagement (secondary pharmacology) using the same chemical series, reducing the need for multiple scaffold‑hopping campaigns.

Application
Selection Property
Validation Focus
ABCG2-mediated MDR reversal studies
High ABCG2 selectivity over ABCB1
ABCB1/ABCC1 counter-screen confirmation
SAR and lead optimization
Unsubstituted baseline scaffold
Benchmarking in Hoechst 33342 assay
ABCG2 transport kinetics
Characterized mixed-mode inhibition
Competitive/non-competitive substrate profiling
Polypharmacology screening
Tetrazole-benzamide architecture
GPR35/AT1 cross-target assay profiling
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